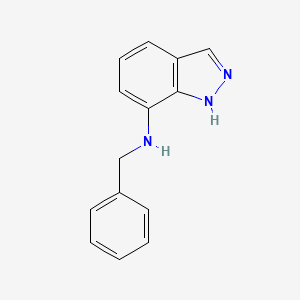
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is a synthetic organic compound belonging to the class of guanidines Guanidines are characterized by the presence of a central guanidine group (C=N-C=N-C) linked to two amine groups (NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride typically involves the reaction of octylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of high-pressure homogenization and ultrasonication techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. This inhibition results in reduced glucose production and increased glucose uptake by peripheral tissues. Additionally, the compound can induce autophagy and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Metformin: 1-(Diaminomethylidene)-3,3-dimethylguanidine, widely used as an antidiabetic agent.
Phenformin: 1-(Diaminomethylidene)-2-(2-phenylethyl)guanidine, known for its antidiabetic and potential anticancer properties.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Investigated for its antimicrobial and anticancer activities.
Uniqueness
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its long alkyl chain enhances its lipophilicity, allowing for better cellular uptake and interaction with lipid membranes. This property distinguishes it from other guanidine derivatives and contributes to its potential therapeutic applications.
Properties
CAS No. |
101491-44-5 |
|---|---|
Molecular Formula |
C10H24ClN5 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-2-3-4-5-6-7-8-14-10(13)15-9(11)12;/h2-8H2,1H3,(H6,11,12,13,14,15);1H |
InChI Key |
KUXDDCZUGHZCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


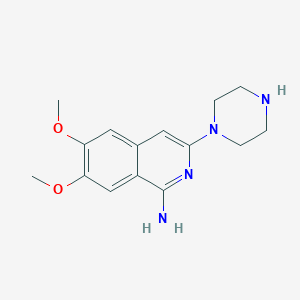
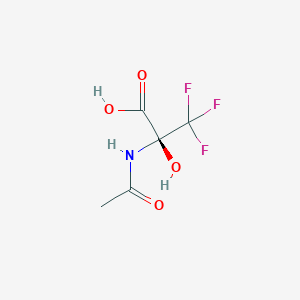
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

amino]butanedioic acid](/img/structure/B13445726.png)
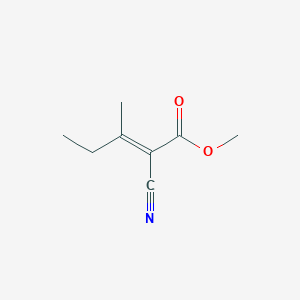
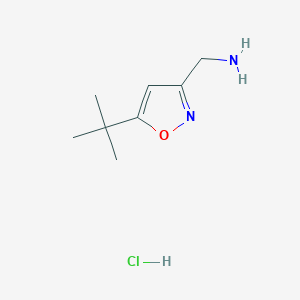
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
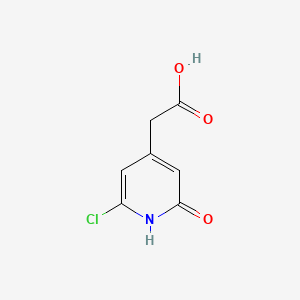


![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
